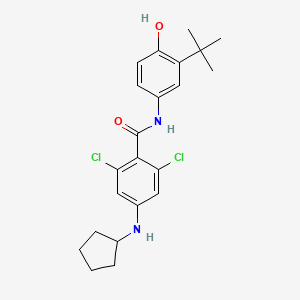
FXR antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXR antagonist 2, also known as Compound A-26, is a diarylamide derivative that functions as a moderate antagonist of the farnesoid X receptor (FXR). FXR is a member of the nuclear receptor family involved in regulating bile acid, lipid, and glucose homeostasis. This compound is primarily used in research related to hyperlipidemia and type 2 diabetes .
Preparation Methods
The synthesis of FXR antagonist 2 involves several steps, including the preparation of starting materials, reaction conditions, and purification processes. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, reagents, and solvents.
Reaction Conditions: Non-aqueous reactions are typically conducted under an inert atmosphere (nitrogen or argon) to exclude moisture. Reaction vessels are oven-dried to ensure the absence of water.
Chemical Reactions Analysis
FXR antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like pyridine and acetic anhydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Pyridine, acetic anhydride.
Scientific Research Applications
FXR antagonist 2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FXR antagonists.
Biology: Investigated for its role in regulating bile acid metabolism and its effects on glucose and lipid homeostasis.
Industry: Utilized in the development of new drugs targeting FXR for various metabolic disorders.
Mechanism of Action
FXR antagonist 2 exerts its effects by binding to the farnesoid X receptor and inhibiting its activity. FXR is a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. By antagonizing FXR, this compound disrupts the normal signaling pathways, leading to changes in gene expression and metabolic processes . The molecular targets and pathways involved include the FXR/SHP signal axis and the regulation of genes such as CYP7A1 and SREBP-1c .
Properties
Molecular Formula |
C22H26Cl2N2O2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichloro-4-(cyclopentylamino)benzamide |
InChI |
InChI=1S/C22H26Cl2N2O2/c1-22(2,3)16-10-14(8-9-19(16)27)26-21(28)20-17(23)11-15(12-18(20)24)25-13-6-4-5-7-13/h8-13,25,27H,4-7H2,1-3H3,(H,26,28) |
InChI Key |
JKVAYBFEPNTKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2Cl)NC3CCCC3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















